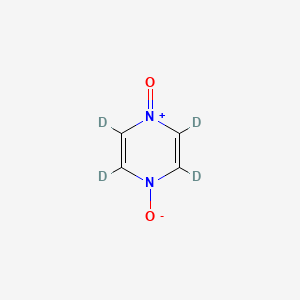
3-Fluoroheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroheptan-2-one: is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluorine atom attached to the third carbon of a heptane chain, with a ketone functional group on the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroheptan-2-one can be achieved through several methods. One common approach involves the fluorination of heptan-2-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of heptan-2-one in an appropriate solvent, such as acetonitrile, at room temperature. The reaction is usually complete within a few hours, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of catalytic systems to facilitate the fluorination process can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoroheptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced products.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace the fluorine atom.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Fluoroheptan-2-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. The presence of the fluorine atom can influence the compound’s interaction with biological molecules, providing insights into enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific chemical and physical characteristics.
Mécanisme D'action
The mechanism of action of 3-Fluoroheptan-2-one involves its interaction with various molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. For example, in enzymatic reactions, the presence of the fluorine atom can alter the enzyme’s active site, leading to changes in the reaction rate and product formation. Additionally, the ketone functional group can participate in nucleophilic addition reactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Heptan-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Chloroheptan-2-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and stability.
3-Bromoheptan-2-one: Similar to 3-Fluoroheptan-2-one but with a bromine atom, which can affect the compound’s chemical behavior.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and bond strength. These properties can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
99687-74-8 |
|---|---|
Formule moléculaire |
C7H13FO |
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
3-fluoroheptan-2-one |
InChI |
InChI=1S/C7H13FO/c1-3-4-5-7(8)6(2)9/h7H,3-5H2,1-2H3 |
Clé InChI |
ANCPETUIOVZOBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


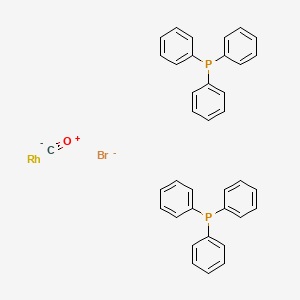
![10,13-Dimethyl-17-[[(trifluoromethyl)sulfonyl]oxy]-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (3S,8R,9S,10R,13S,14S)-Acetate](/img/structure/B13402337.png)
![9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13402342.png)
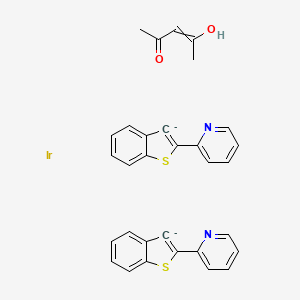
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
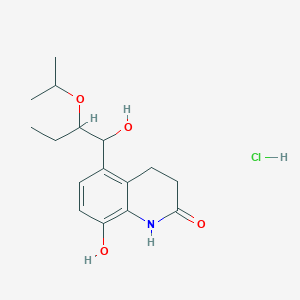
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
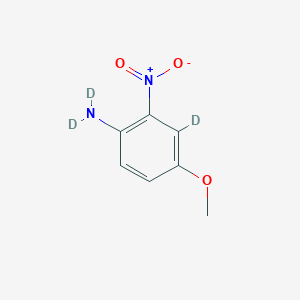
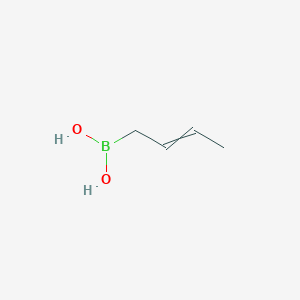
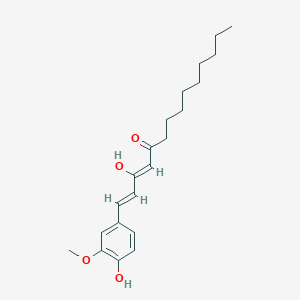

![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
